molecular formula C10H14FNO2 B12076777 3,4-Dimethoxy-6-fluoro-phenylethylamine CAS No. 99424-76-7

3,4-Dimethoxy-6-fluoro-phenylethylamine

Cat. No.: B12076777
CAS No.: 99424-76-7
M. Wt: 199.22 g/mol
InChI Key: ITGAJFDPLNWOGD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-6-fluoro-phenylethylamine, also known by its chemical formula C10H14FNO2 and CAS number 99424-76-7, is a compound with interesting properties. It belongs to the class of substituted phenethylamines and contains both methoxy and fluoro substituents on the phenyl ring .

Preparation Methods

The synthetic routes for 3,4-Dimethoxy-6-fluoro-phenylethylamine involve chemical transformations. While specific methods may vary, here’s a general outline:

    Industrial Production Methods: Unfortunately, detailed industrial production methods are not widely available in the literature. research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

3,4-Dimethoxy-6-fluoro-phenylethylamine can participate in various chemical reactions:

    Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation (e.g., using reagents like potassium permanganate) or reduction (e.g., using lithium aluminum hydride).

    Substitution Reactions: The fluoro group makes it susceptible to nucleophilic substitution reactions. For instance, it can react with nucleophiles like amines or thiols.

    Major Products: The products formed from these reactions include derivatives with modified functional groups, such as 3,4-dimethoxyphenylethylamine or 3,4-dimethoxyphenylethanol.

Scientific Research Applications

Researchers explore 3,4-Dimethoxy-6-fluoro-phenylethylamine in various fields:

    Medicinal Chemistry: Its structural features make it a potential lead compound for drug development. Scientists investigate its pharmacological properties, receptor interactions, and potential therapeutic applications.

    Neuroscience: Phenethylamines often interact with neurotransmitter receptors. Researchers study its effects on serotonin, dopamine, and other neurotransmitter systems.

    Chemical Biology: Understanding its interactions with biological macromolecules (e.g., proteins) can reveal insights into cellular processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves binding to specific receptors (e.g., serotonin receptors) and modulating neurotransmission. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

While 3,4-Dimethoxy-6-fluoro-phenylethylamine is unique due to its specific combination of substituents, it shares similarities with other phenethylamines, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and DOB (4-bromo-2,5-dimethoxyamphetamine).

Properties

IUPAC Name

2-(2-fluoro-4,5-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAJFDPLNWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344641
Record name Benzeneethanamine, 2-fluoro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99424-76-7
Record name Benzeneethanamine, 2-fluoro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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